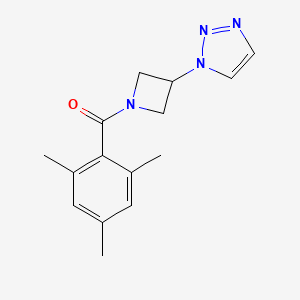

(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(mesityl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone: is a compound that features a triazole ring and an azetidine ring, both of which are significant in medicinal chemistry. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design. The mesityl group, a derivative of mesitylene, adds to the compound’s hydrophobic character, potentially influencing its biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly valuable in the development of new materials and catalysts .

Biology: In biological research, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases such as cancer and bacterial infections .

Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Wirkmechanismus

Target of Action

Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The presence of the 1,2,3-triazole ring in compounds is known to contribute actively to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Compounds with a 1,2,3-triazole ring are known to be resistant to metabolic degradation, which could potentially impact their bioavailability .

Result of Action

Compounds containing a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may have a wide range of effects at the molecular and cellular level .

Action Environment

The stability of compounds with a 1,2,3-triazole ring could potentially be influenced by factors such as ph, temperature, and the presence of other compounds .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Compounds containing a 1,2,3-triazole ring, like this one, are known to exhibit a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, and these interactions can be crucial in biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone at different dosages in animal models have not yet been reported. Similar compounds have been used in animal models to study their effects at various dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone typically involves a multi-step process. One common method is the click chemistry approach, where an azide and an alkyne undergo a 1,3-dipolar cycloaddition to form the triazole ring . This reaction is often catalyzed by copper(I) ions and can be performed under mild conditions, such as room temperature in aqueous media .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield would be crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The triazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the triazole ring can be achieved using agents such as lithium aluminum hydride.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted azetidine derivatives.

Vergleich Mit ähnlichen Verbindungen

(1H-1,2,3-Triazol-1-yl)acetic acid derivatives: These compounds also feature a triazole ring and are known for their biological activity.

Imidazole derivatives: Imidazole rings are structurally similar to triazoles and are used in various medicinal applications.

Uniqueness: The combination of the triazole and azetidine rings in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(mesityl)methanone provides a unique scaffold that can interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in drug development and industrial applications .

Eigenschaften

IUPAC Name |

[3-(triazol-1-yl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-10-6-11(2)14(12(3)7-10)15(20)18-8-13(9-18)19-5-4-16-17-19/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBYHZDYZLVJMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)N3C=CN=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2496428.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![ethyl 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)